2-Ethoxy-5-methylbenzene-1,4-diamine

Description

IUPAC Naming System

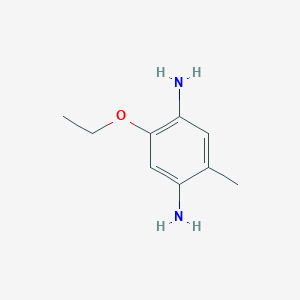

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound is 2-ethoxy-5-methylbenzene-1,4-diamine . This name derives from its benzene ring structure, which features:

- A diamine group at positions 1 and 4.

- An ethoxy substituent (-OCH₂CH₃) at position 2.

- A methyl group (-CH₃) at position 5.

The numbering follows the lowest possible locants for substituents, prioritizing functional groups (amines) over alkyl and alkoxy groups.

Alternative Synonyms and CAS Registry Number

The compound is recognized by several synonyms in scientific literature and commercial catalogs:

- 2-Ethoxy-5-methyl-1,4-benzenediamine

- 1,4-Diamino-2-ethoxy-5-methylbenzene

Its CAS Registry Number , a unique identifier for chemical substances, is 2044902-33-0 . This identifier is critical for unambiguous referencing in regulatory, synthetic, and analytical contexts.

Molecular Formula and Molar Mass

The molecular formula of this compound is C₉H₁₄N₂O , as confirmed by high-resolution mass spectrometry and elemental analysis. This formula corresponds to a molar mass of 166.22 g/mol , calculated as follows:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 9 | 12.01 | 108.09 |

| H | 14 | 1.008 | 14.11 |

| N | 2 | 14.01 | 28.02 |

| O | 1 | 16.00 | 16.00 |

| Total | 166.22 |

The structural integrity of the compound has been validated via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which confirm the positions of the ethoxy, methyl, and amine groups.

Properties

IUPAC Name |

2-ethoxy-5-methylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-12-9-5-7(10)6(2)4-8(9)11/h4-5H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKXTLDENNZSAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-methylbenzene-1,4-diamine can be achieved through several methods. One common method involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a hydrogenation catalyst . This process typically requires specific reaction conditions, including controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions are common, where the ethoxy and methyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aromatic compounds .

Scientific Research Applications

Biological Activities

Research into the biological activities of 2-ethoxy-5-methylbenzene-1,4-diamine has revealed several promising properties:

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. For instance:

- Efficacy Against Bacteria : It has been shown to be effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This suggests potential applications in developing antimicrobial agents .

Cytotoxicity

Preliminary investigations have demonstrated that this compound possesses selective cytotoxicity towards certain cancer cell lines. This property can be exploited in cancer therapeutics, where compounds that selectively target cancer cells are highly sought after.

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases. Inhibition of this enzyme may lead to therapeutic strategies for conditions such as Alzheimer's disease .

Dye Manufacturing

One of the primary industrial applications of this compound is in the dye industry:

- Dye Precursor : It serves as a precursor for synthesizing various dyes used in keratin fibers (e.g., hair dyes). The compound's ability to form stable complexes with metal ions enhances its utility in dye formulations .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. Results indicated significant inhibition zones compared to control substances, suggesting its potential as a natural preservative in cosmetic formulations.

Case Study 2: Dye Development

Research conducted on the use of this compound in dye formulations demonstrated its effectiveness in achieving vibrant colors while maintaining stability under various environmental conditions. This study highlighted the compound's role in improving colorfastness and overall product quality in textile applications .

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. This interaction can lead to the formation of new chemical entities with distinct properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs: Substituted Benzene-1,4-diamines

2-Methyl-N⁴-(2-methylphenyl)benzene-1,4-diamine (MMBD) and 2-Methoxy-N⁴-(2-methoxyphenyl)benzene-1,4-diamine (MxMxBD)

- Substituents : MMBD has methyl groups at C2 and C2', while MxMxBD has methoxy groups. Both retain the 1,4-diamine backbone.

- Key Differences : The ethoxy group in 2-Ethoxy-5-methylbenzene-1,4-diamine introduces steric bulk and altered lipophilicity compared to methyl/methoxy groups.

- Biological Relevance: MMBD and MxMxBD are carcinogenic metabolites of o-toluidine and o-anisidine, acting via metabolic activation to form DNA adducts . The ethoxy group in the target compound may reduce metabolic activation risks compared to smaller alkoxy groups.

4-(Substituted)-5-fluorobenzene-1,2-diamine

- Substituents : Fluorine at C5 and variable groups at C4; amines at 1,2 positions.

- Key Differences : The 1,2-diamine configuration and fluorine substituent enhance electrophilicity and reactivity, making it useful in synthesizing fluorinated heterocycles . In contrast, the 1,4-diamine arrangement in the target compound may favor planar stacking interactions (e.g., DNA intercalation).

Functional Analogs: DNA Intercalators

IC2 (6-Methylquinazoline-2,4-diamine) and IC5 (6-Methylpyrido[2,3-f]pyrimidine-2,4-diamine)

- Structure : Bicyclic aromatic systems with 2,4-diamine groups.

- Key Differences: The planar bicyclic cores of IC2 and IC5 enhance DNA intercalation efficiency compared to monocyclic benzene-1,4-diamines. However, the ethoxy and methyl substituents in the target compound could improve solubility without sacrificing planarity .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Carcinogenicity vs. Therapeutic Potential: While MMBD and MxMxBD are carcinogenic, structural modifications (e.g., ethoxy substitution) might mitigate metabolic activation risks, making this compound a safer candidate for drug development .

- Synthesis Optimization : SnCl₂-mediated nitro reduction is scalable but requires careful handling due to diamine instability .

Biological Activity

2-Ethoxy-5-methylbenzene-1,4-diamine, also known as a diamine derivative of toluene, is an organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods, including hydrogenation of nitro derivatives. Its structure features an ethoxy group and a methyl group on a benzene ring, which influences its reactivity and interactions with biological systems .

Synthetic Routes

- Hydrogenation : Involves the reduction of nitro groups in the presence of catalysts.

- Electrophilic Substitution : The compound can undergo reactions with electrophiles due to the presence of nucleophilic sites.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and potential anticancer properties. Its interaction with biological molecules suggests it may serve as a lead compound for drug development.

Antimicrobial Activity

Studies have demonstrated that derivatives of aromatic diamines possess significant antimicrobial effects. For example, compounds similar to this compound have been shown to inhibit the growth of bacteria and fungi .

The biological activity of this compound likely involves:

- Nucleophilic Attack : The amine groups can interact with electrophilic centers in biomolecules.

- Formation of Reactive Oxygen Species (ROS) : This can lead to oxidative stress in microbial cells, contributing to their death.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Antitubercular Activity : A study showed that certain diamine derivatives exhibit activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis .

- Cytotoxicity Assays : In vitro assays indicated that this compound and its analogs could induce cytotoxic effects in cancer cell lines, suggesting potential use in cancer therapy .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methoxy-5-methylbenzene-1,4-diamine | Methoxy substitution | Antimicrobial |

| 2-Ethoxy-4-methylbenzene-1,4-diamine | Ethoxy and methyl substitution | Anticancer properties observed |

| 2-Ethoxy-5-ethylbenzene-1,4-diamine | Ethyl substitution | Limited data on biological activity |

Q & A

Q. What are the optimal synthetic routes for 2-Ethoxy-5-methylbenzene-1,4-diamine, and how can reaction yields be improved?

Methodological Answer: A common approach involves reductive amination or catalytic hydrogenation of nitro precursors. For example:

- Reduction with SnCl₂·2H₂O : Dissolve the nitro precursor in ethanol, add SnCl₂·2H₂O (7 mmol per 1 mmol substrate), and reflux at 75°C for 5–7 hours. Monitor via TLC. Post-reduction, neutralize with NaOH, extract with ethyl acetate, and concentrate under reduced pressure .

- Catalytic Hydrogenation : Use Pd/C or Raney nickel under H₂ pressure (1–3 atm) in methanol. Optimize temperature (50–80°C) and catalyst loading (5–10 wt%) to enhance yield.

Q. Key Considerations :

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Stabilize the diamine product under inert gas (N₂/Ar) to prevent oxidation .

Q. How should researchers handle the instability of this compound during storage and experimentation?

Methodological Answer:

- Storage : Store at –20°C in amber vials under argon. Add desiccants (e.g., molecular sieves) to avoid moisture-induced degradation.

- In-Use Stability : Prepare fresh solutions in degassed solvents (e.g., DMF or DMSO) immediately before experiments. Avoid prolonged exposure to light or oxygen .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- GC-MS : Detect volatile derivatives (e.g., silylated amines) with a DB-5MS column (30 m × 0.25 mm). Use electron ionization (70 eV) for fragmentation patterns .

- NMR : Employ ¹H/¹³C NMR in deuterated DMSO or CDCl₃. Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals.

- HPLC : Use a C18 column with UV detection (254 nm) and a water/acetonitrile mobile phase (0.1% TFA) for purity assessment .

Advanced Research Questions

Q. How can researchers investigate the biochemical interactions of this compound with enzymatic targets?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., VCP/p97) using fluorogenic substrates. Pre-incubate the compound (1–100 µM) with the enzyme, then measure activity via fluorescence (Ex/Em: 360/460 nm) .

- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine dissociation constants (Kd). Use mutant enzymes to identify critical binding residues .

Q. What strategies resolve contradictions in data related to the compound’s redox behavior or reactive oxygen species (ROS) modulation?

Methodological Answer:

- ROS Profiling : Use dichlorofluorescein (DCFH-DA) assay in cell lines. Pre-treat cells with the compound (10–50 µM), induce oxidative stress (e.g., H₂O₂), and quantify fluorescence. Include controls (e.g., NAC) to validate specificity .

- Redox Cycling Tests : Perform cyclic voltammetry (CV) in PBS (pH 7.4) with a glassy carbon electrode. Compare oxidation/reduction peaks to known redox mediators .

Q. How can computational methods guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., NF-κB). Optimize substituents at the 2-ethoxy and 5-methyl positions for improved binding affinity .

- QSAR Modeling : Train models on datasets of related diamines to predict logP, solubility, and IC₅₀ values. Validate with in vitro assays .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., PtO₂) in flow reactors to improve selectivity. Monitor by in-line IR spectroscopy.

- Solvent Optimization : Use mixed solvents (e.g., ethanol/water) to suppress side reactions. Adjust pH to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.